molecular formula C10H6ClIN2O B12919061 3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)- CAS No. 61442-14-6

3(2H)-Pyridazinone, 6-chloro-2-(4-iodophenyl)-

Cat. No.: B12919061
CAS No.: 61442-14-6
M. Wt: 332.52 g/mol
InChI Key: KFWNNAVQLBXDPI-UHFFFAOYSA-N
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Description

6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with chlorine and iodine atoms. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and diketones.

    Substitution Reactions: Introduction of the chlorine and iodine atoms can be done through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the pyridazine ring.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-iodophenyl)pyridazin-3(2H)-one: Lacks the chlorine substitution.

    6-chloro-2-phenylpyridazin-3(2H)-one: Lacks the iodine substitution.

    6-chloro-2-(4-bromophenyl)pyridazin-3(2H)-one: Contains bromine instead of iodine.

Uniqueness

6-chloro-2-(4-iodophenyl)pyridazin-3(2H)-one is unique due to the presence of both chlorine and iodine atoms, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61442-14-6

Molecular Formula

C10H6ClIN2O

Molecular Weight

332.52 g/mol

IUPAC Name

6-chloro-2-(4-iodophenyl)pyridazin-3-one

InChI

InChI=1S/C10H6ClIN2O/c11-9-5-6-10(15)14(13-9)8-3-1-7(12)2-4-8/h1-6H

InChI Key

KFWNNAVQLBXDPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC(=N2)Cl)I

Origin of Product

United States

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